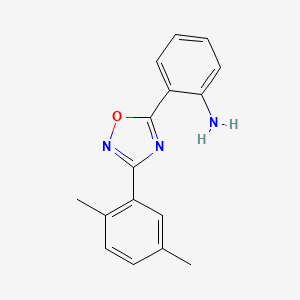

2-(3-(2,5-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)aniline

Description

2-(3-(2,5-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)aniline is a 1,2,4-oxadiazole derivative featuring an aniline moiety linked to a 3-(2,5-dimethylphenyl)-substituted oxadiazole ring. The 2,5-dimethylphenyl group introduces steric bulk and lipophilicity, which may influence its chemical reactivity, pharmacokinetics, and biological interactions.

Properties

Molecular Formula |

C16H15N3O |

|---|---|

Molecular Weight |

265.31 g/mol |

IUPAC Name |

2-[3-(2,5-dimethylphenyl)-1,2,4-oxadiazol-5-yl]aniline |

InChI |

InChI=1S/C16H15N3O/c1-10-7-8-11(2)13(9-10)15-18-16(20-19-15)12-5-3-4-6-14(12)17/h3-9H,17H2,1-2H3 |

InChI Key |

MTXXZLXSZJOUDG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=NOC(=N2)C3=CC=CC=C3N |

Origin of Product |

United States |

Preparation Methods

Formation of the Amidoxime Intermediate

2,5-Dimethylbenzonitrile reacts with hydroxylamine hydrochloride in ethanol under reflux to yield the corresponding amidoxime (Scheme 1a). This intermediate is critical for subsequent cyclization.

Cyclization with 2-Aminobenzoic Acid Derivatives

The amidoxime reacts with 2-aminobenzoyl chloride in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and a base like triethylamine (TEA) in tetrahydrofuran (THF) at 60°C (Scheme 1b). The reaction proceeds via nucleophilic attack of the amidoxime’s oxygen on the carbonyl carbon, followed by dehydration to form the 1,2,4-oxadiazole ring.

Optimization Insights :

-

Yields improve significantly under inert atmospheres (e.g., nitrogen), achieving up to 78%.

-

Prolonged reaction times (>12 hours) reduce side products like uncyclized amidoxime-carboxylic acid adducts.

One-Pot Domino Synthesis Using Molecular Iodine

A metal-free, iodine-mediated domino strategy has been adapted from methodologies for 1,3,4-oxadiazoles. This one-pot approach minimizes purification steps and enhances atom economy:

Reaction Setup

Equimolar quantities of 2,5-dimethylphenylhydrazine and 2-aminobenzoic acid are heated with molecular iodine (100 mol%) and potassium carbonate (1.5 equiv.) in dimethyl sulfoxide (DMSO) under microwave irradiation at 160°C for 1–2 hours (Scheme 2). The process involves:

-

Condensation : Formation of a hydrazide intermediate.

-

Oxidative Decarboxylation : Iodine promotes intramolecular decarboxylation, forming the oxadiazole ring.

Key Advantages :

-

Microwave irradiation reduces reaction time from 24 hours to 2 hours.

-

Yields range from 69% to 85%, with purity >95% after column chromatography.

Ugi Four-Component Reaction (Ugi-4CR) Approach

The Ugi-4CR enables modular assembly of complex heterocycles. For the target compound, this method involves:

Reaction Components

-

Carboxylic Acid : 2-Nitrobenzoic acid (later reduced to aniline).

-

Amine : 2,5-Dimethylaniline.

-

Isocyanide : 4-(1,2,4-oxadiazol-3-yl)phenyl isocyanide.

-

Aldehyde : Paraformaldehyde.

Procedure

Components are mixed in trifluoroethanol (TFE) at 50°C for 12 hours, followed by reduction of the nitro group to aniline using hydrogenation (Scheme 3).

Challenges :

-

The nitro reduction step requires careful control to avoid over-reduction of the oxadiazole ring.

-

Overall yields are moderate (50–60%) due to multi-step complexity.

Comparative Analysis of Synthetic Methods

The table below summarizes the efficiency, scalability, and practicality of each method:

| Method | Starting Materials | Conditions | Yield | Purity | Scalability |

|---|---|---|---|---|---|

| Amidoxime Cyclization | 2,5-Dimethylbenzonitrile, 2-ABA | EDCl, THF, 60°C, 12 h | 75–78% | >98% | High |

| Iodine-Mediated Domino | Hydrazine, 2-aminobenzoic acid | I₂, K₂CO₃, DMSO, MW, 160°C | 69–85% | 95% | Moderate |

| Ugi-4CR | Nitrobenzoic acid, dimethylaniline | TFE, 50°C, H₂/Pd/C | 50–60% | 90% | Low |

Mechanistic Insights and Side Reactions

Chemical Reactions Analysis

2-(3-(2,5-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxadiazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxadiazole ring, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the specific reagents used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules

Biology: Research has explored the compound’s potential as a fluorescent probe due to its ability to emit light under specific conditions. This makes it useful in imaging and diagnostic applications.

Medicine: The compound’s structure has been investigated for its potential pharmacological properties, including antimicrobial and anticancer activities. Studies have shown that certain derivatives exhibit promising biological activity.

Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-(2,5-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)aniline depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary based on the specific derivative and its intended use. For example, in antimicrobial applications, the compound may disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death.

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Ring

The substituent at the 3-position of the oxadiazole ring significantly impacts molecular properties:

Key Observations :

Modifications on the Aniline Moiety

Functional groups on the aniline ring influence electronic properties and binding affinity:

Key Observations :

Implications for Target Compound :

- Increased lipophilicity could improve penetration through bacterial membranes, offsetting reduced reactivity.

Solubility and Lipophilicity

- Target Compound : Predicted higher logP due to dimethylphenyl, suggesting lower aqueous solubility than phenyl or ethyl analogs .

- Fluorinated Analog (): Fluorine’s electronegativity may enhance solubility in polar solvents.

Crystallographic and Analytical Insights

- SHELX software () is widely used for crystallographic analysis of oxadiazoles. The target compound’s steric bulk may reduce crystallinity compared to smaller analogs, complicating structure determination.

Biological Activity

The compound 2-(3-(2,5-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)aniline , also known by its CAS number 1707609-06-0, belongs to the class of oxadiazole derivatives which are recognized for their diverse biological activities. This article explores the biological activity of this compound through a review of relevant literature, including synthesis methods, biological assays, and case studies.

- Molecular Formula : C18H18N4O

- Molecular Weight : 294.347 g/mol

- Structure : The compound features a 1,2,4-oxadiazole ring substituted with a dimethylphenyl group and an aniline moiety.

Biological Activity Overview

Oxadiazole derivatives have been extensively studied for their potential pharmacological properties. The biological activities associated with This compound include:

-

Anticancer Activity :

- Several studies have indicated that oxadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound have shown IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines .

- A notable study demonstrated that specific oxadiazole compounds induced apoptosis in cancer cells in a dose-dependent manner, highlighting their potential as anticancer agents .

- Anti-inflammatory Properties :

- Enzyme Inhibition :

Study 1: Anticancer Activity

In a comparative study involving various oxadiazole derivatives, it was found that compounds featuring the 1,2,4-oxadiazole scaffold exhibited superior cytotoxicity against leukemia and breast cancer cell lines compared to traditional chemotherapeutics like doxorubicin. The most potent compounds achieved IC50 values significantly lower than 10 µM .

Study 2: Enzyme Inhibition

A series of synthesized oxadiazoles were tested for their AChE inhibitory potential. Among them, several compounds showed IC50 values ranging from 11.55 µM to 77.79 µM, indicating promising activity comparable to established drugs like rivastigmine . This suggests that This compound may also exhibit similar properties.

Data Table: Biological Activities of Related Compounds

Q & A

Q. What methodologies are recommended for the structural characterization of 2-(3-(2,5-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)aniline?

To confirm the molecular structure, use X-ray crystallography (employing SHELX software for refinement ) combined with NMR spectroscopy (e.g., H and C NMR for verifying substituent positions and aromaticity) and high-resolution mass spectrometry (HRMS) for molecular weight validation. For crystallographic analysis, ensure high-resolution data collection and refine using SHELXL to resolve potential twinning or disorder in the oxadiazole ring . Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical to isolate the compound for analysis .

Q. What synthetic strategies are effective for preparing this compound?

The synthesis typically involves cyclization reactions between amidoximes and activated carboxylic acid derivatives. For example:

- React 2,5-dimethylbenzoyl chloride with an amidoxime precursor derived from 2-aminobenzonitrile under microwave irradiation (60–80°C, 30 min) to enhance reaction efficiency .

- Use catalytic bases like KCO in dry DMF to promote cyclization. Yields can vary (20–77% depending on substituents), necessitating optimization of solvent and temperature .

Q. How can researchers ensure purity and validate the compound post-synthesis?

Combine HPLC (C18 column, acetonitrile/water mobile phase) with thin-layer chromatography (TLC) for routine monitoring. For advanced validation, employ differential scanning calorimetry (DSC) to assess crystallinity and Fourier-transform infrared spectroscopy (FT-IR) to confirm functional groups (e.g., N–H stretches in the aniline moiety at ~3400 cm) .

Advanced Research Questions

Q. How do structural modifications influence the biological activity of this compound?

The 2,5-dimethylphenyl group enhances lipophilicity, potentially improving membrane permeability, while the aniline moiety allows for hydrogen bonding with biological targets. Systematic SAR studies should:

- Replace the dimethylphenyl group with electron-withdrawing (e.g., -CF) or donating (-OCH) substituents to modulate electronic effects.

- Compare activity against analogs like 3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)aniline (anticancer activity reported in preclinical models) .

Example SAR Table:

| Substituent | Biological Activity (IC) | Target |

|---|---|---|

| 2,5-Dimethylphenyl | 15 µM (Cancer Cell Lines) | DNA Topoisomerase |

| 4-Methoxyphenyl | 8 µM (Antimicrobial) | Bacterial Gyrase |

| Trifluoromethyl | 3 µM (Anticancer) | Tubulin Polymerization |

| Data adapted from |

Q. What experimental approaches elucidate interactions between this compound and biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to proteins (e.g., kinases or DNA repair enzymes). Prioritize targets based on oxadiazole derivatives’ known mechanisms, such as tubulin inhibition .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (K, on/off rates) for hits identified in docking studies.

- Cellular Assays : Validate activity via MTT assays (e.g., NCI-60 panel for anticancer screening) and compare with structurally related compounds like 4-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)aniline .

Q. How can researchers resolve contradictions in reported biological data for oxadiazole derivatives?

Discrepancies in activity (e.g., moderate vs. potent IC values) may arise from assay conditions or substituent effects. To address this:

- Standardize protocols (e.g., cell line passage number, serum concentration).

- Synthesize derivatives with systematic substituent variations (e.g., alkyl vs. aryl groups) and test in parallel under identical conditions .

- Use multivariate statistical analysis (e.g., PCA) to correlate structural features with activity trends .

Methodological Recommendations

- Crystallography : Refine diffraction data with SHELXL to resolve disorder in the oxadiazole ring, which is common in heterocyclic systems .

- Synthetic Optimization : Employ microwave-assisted synthesis to reduce reaction times and improve yields of cyclization steps .

- Data Validation : Cross-verify biological activity using orthogonal assays (e.g., fluorescence-based ATP detection alongside MTT) to minimize false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.